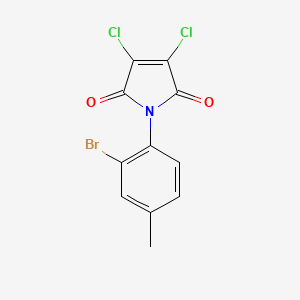
1-(2-Bromo-4-methylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-4-methylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione is an organic compound characterized by a pyrrole ring substituted with bromine, methyl, and chlorine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-4-methylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione typically involves the following steps:
Chlorination: The addition of chlorine atoms to the pyrrole ring can be performed using chlorine gas or other chlorinating agents under controlled conditions.
Cyclization: The formation of the pyrrole ring is facilitated by cyclization reactions involving appropriate precursors and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for optimizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Bromo-4-methylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing halogens.
Substitution: Formation of substituted derivatives with new functional groups replacing bromine or chlorine atoms.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-4-methylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and fine chemicals, contributing to the development of new pesticides and herbicides.
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-4-methylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity and leading to biological effects.
Pathways Involved: The exact pathways depend on the specific application and target, but may include inhibition of microbial growth or modulation of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-methylpropiophenone: Shares the bromine and methyl substitutions but differs in the core structure.
2-Bromo-1-(4-methylphenyl)-1-propanone: Similar bromine and methyl substitutions with a different functional group arrangement.
Uniqueness
1-(2-Bromo-4-methylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
113642-78-7 |
|---|---|
Molekularformel |
C11H6BrCl2NO2 |
Molekulargewicht |
334.98 g/mol |
IUPAC-Name |
1-(2-bromo-4-methylphenyl)-3,4-dichloropyrrole-2,5-dione |
InChI |
InChI=1S/C11H6BrCl2NO2/c1-5-2-3-7(6(12)4-5)15-10(16)8(13)9(14)11(15)17/h2-4H,1H3 |
InChI-Schlüssel |
ONYDENYTYPCPNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(=C(C2=O)Cl)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


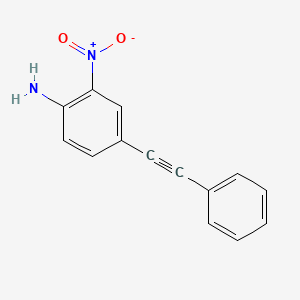
![Bicyclo[3.1.0]hexan-2-ol, 2-phenyl-](/img/structure/B14298917.png)
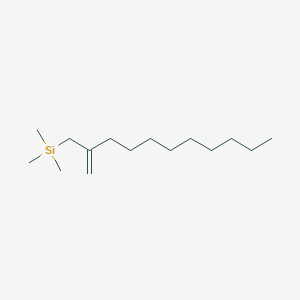
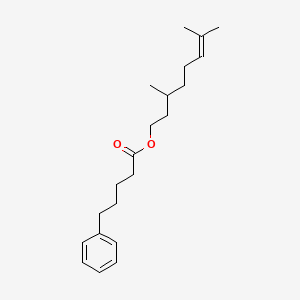

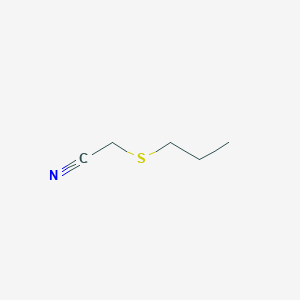

![3-[Acetyl(methyl)amino]-1-phenylpropyl methanesulfonate](/img/structure/B14298957.png)
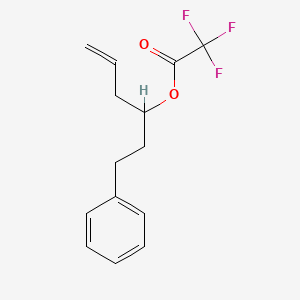
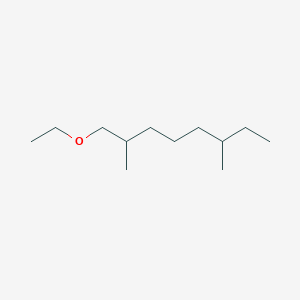
![Phosphonic acid, [[2-(6-amino-8-bromo-9H-purin-9-yl)ethoxy]methyl]-](/img/structure/B14298980.png)
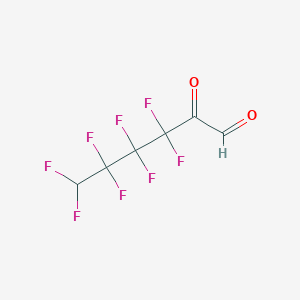

![[(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]acetic acid](/img/structure/B14298988.png)
